

2-Hydroxyquinoline molecular structure and bonding

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An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

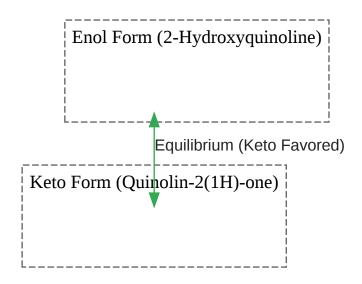
2-Hydroxyquinoline, also known by its IUPAC name Quinolin-2(1H)-one or its common name carbostyril, is a heterocyclic aromatic organic compound.[1] Its scaffold is a fundamental structural motif found in a wide array of pharmacologically active molecules, including antibacterial, anticancer, and antiviral agents.[2] A comprehensive understanding of its molecular structure, bonding, and, most critically, its tautomeric nature is essential for rational drug design and development. This guide provides a detailed examination of these core chemical characteristics, supported by spectroscopic data, computational insights, and established experimental protocols.

The Tautomeric Equilibrium: A Central Feature

The most defining chemical characteristic of **2-hydroxyquinoline** is its prototropic tautomerism. It exists in a dynamic equilibrium between two forms: the enol tautomer (**2-hydroxyquinoline**) and the keto tautomer (quinolin-2(1H)-one). For most aldehydes and ketones, the keto form is significantly more stable, and this holds true for the **2-hydroxyquinoline** system.[3]



Experimental and computational studies have conclusively shown that the equilibrium overwhelmingly favors the keto (amide) form, quinolin-2(1H)-one.[4][5] This stability is attributed to the greater strength of the C=O double bond compared to the C=C double bond and the resonance stabilization of the amide group within the heterocyclic ring.



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Caption: Keto-enol tautomerism of **2-hydroxyquinoline**.

Solid-State Structure and Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for molecular structure.[6] In the solid state, **2-hydroxyquinoline** exists exclusively as the keto tautomer, quinolin-2(1H)-one. The crystal structure reveals a planar heterocyclic system where molecules are typically linked by intermolecular hydrogen bonds between the N-H group of one molecule and the C=O group of a neighboring molecule, forming dimeric or polymeric chains.

While specific bond lengths and angles for the parent molecule require access to crystallographic databases like the Cambridge Structural Database (CSD Identifier: 601633), analysis of related quinolone structures provides representative data.[1][7]



Parameter	Typical Value Range	Comment
C=O Bond Length	1.23 - 1.25 Å	Typical for a carbonyl group in an amide system.
N-H Bond Length	~0.86 - 1.01 Å	Standard length for an N-H bond.
C2-N1 Bond Length	1.37 - 1.39 Å	Shorter than a typical C-N single bond, indicating partial double bond character due to amide resonance.
C2-C3 Bond Length	1.43 - 1.45 Å	Longer than a typical C=C double bond.
Crystal System	Varies with derivative	Often crystallizes in monoclinic or triclinic systems.[7]

Spectroscopic Characterization

Spectroscopic methods are invaluable for identifying the dominant tautomer in various states (solid, solution) and for overall structural elucidation.

Infrared (IR) Spectroscopy

FTIR spectroscopy clearly distinguishes between the keto and enol forms by identifying key functional group vibrations.[8] The spectrum of quinolin-2(1H)-one is characterized by strong absorptions corresponding to the amide group.



Functional Group	Vibrational Mode	Typical Wavenumber (cm ⁻¹)	Tautomer
N-H	Stretching	3100 - 3300 (broad)	Keto
C=O	Stretching	1650 - 1670 (strong)	Keto
C=C / C=N	Aromatic Stretching	1500 - 1620	Both
О-Н	Stretching	3200 - 3600 (very broad)	Enol (minor)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom.[9][10] Spectra are typically recorded in deuterated solvents such as DMSO- d_6 or CDCl₃. The observed signals are consistent with the keto (quinolin-2(1H)-one) structure being the sole or vastly predominant form in solution.

Table: Typical ¹H NMR Chemical Shifts (δ , ppm) for Quinolin-2(1H)-one

Proton	Chemical Shift (ppm)	Multiplicity	Comment
N-H	11.5 - 12.5	broad singlet	Highly deshielded, exchangeable proton.
H4	7.8 - 8.0	doublet	Deshielded due to proximity to carbonyl and ring nitrogen.
H5, H8	7.2 - 7.6	multiplet	Aromatic protons of the carbocyclic ring.
H6, H7	7.0 - 7.4	multiplet	Aromatic protons of the carbocyclic ring.

| H3 | 6.4 - 6.6 | doublet | Shielded relative to other aromatic protons. |

Table: Typical ^{13}C NMR Chemical Shifts (δ , ppm) for Quinolin-2(1H)-one



Carbon	Chemical Shift (ppm)	Comment
C2 (C=O)	160 - 165	Carbonyl carbon, highly deshielded.
C4, C8a	138 - 142	Quaternary and CH carbons in the heterocyclic ring.
C5, C6, C7, C8	115 - 132	Aromatic carbons of the carbocyclic ring.

| C3, C4a | 120 - 125 | Aromatic carbons. |

UV-Vis Spectroscopy

The electronic transitions of the keto and enol tautomers differ due to their distinct conjugated systems. This technique is particularly useful for quantifying the tautomeric equilibrium under different conditions (e.g., varying solvent polarity). A tri-wavelength UV/Vis spectrophotometric method has been developed for the simultaneous quantification of quinoline and its metabolite, **2-hydroxyquinoline**.[11]

Tautomer	Typical λ_max (nm)	Chromophore
Keto	~270, 328	Extended conjugated amide system.
Enol	~250, 340	Hydroxy-substituted aromatic system.

Computational Chemistry Insights

Quantum chemical calculations, such as those using Density Functional Theory (DFT), have been employed to investigate the thermodynamics of the tautomeric equilibrium.[12] These theoretical studies consistently corroborate experimental findings, calculating a significantly lower gas-phase enthalpy of formation for the keto tautomer (quinolin-2(1H)-one), confirming it as the more stable isomer.

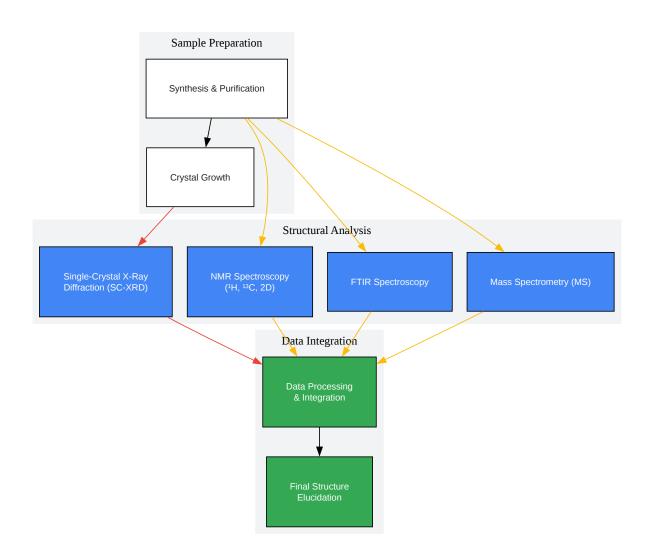




Experimental Protocols and Workflows

The structural elucidation of **2-hydroxyquinoline** and its derivatives follows a standard workflow in analytical chemistry.





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Caption: General workflow for structural elucidation.



Protocol: Single-Crystal X-ray Diffraction

This technique provides the unambiguous three-dimensional structure of a molecule in the solid state.[6]

- Crystal Growth: High-purity quinolin-2(1H)-one is dissolved in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) to near saturation. The solution is allowed to evaporate slowly and undisturbed at a constant temperature. Alternatively, vapor diffusion or cooling crystallization methods can be used. The goal is to obtain a single, well-formed crystal with dimensions >0.1 mm.[13]
- Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a
 goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas
 (~100 K) to minimize thermal vibrations.
- Data Collection: The crystal is placed in a single-crystal X-ray diffractometer.[14] A
 monochromatic X-ray beam is directed at the crystal, which is rotated through a series of
 angles. The instrument records the positions and intensities of the diffracted X-ray
 reflections.[13]
- Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map.[13] An atomic model is built into the map and refined against the experimental data to optimize atomic positions, yielding precise bond lengths, angles, and other structural parameters.[15]

Protocol: NMR Spectroscopy

NMR is the most powerful method for determining molecular structure in solution.

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard ($\delta = 0.00$ ppm).[16]
- Instrument Setup: The NMR tube is placed in the spectrometer's magnet. The instrument is tuned to the appropriate frequencies for the desired nuclei (e.g., ¹H, ¹³C). The magnetic field



is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize its homogeneity.

- Data Acquisition: A sequence of radiofrequency pulses is applied to the sample. The
 resulting signal, known as the Free Induction Decay (FID), is detected.[17]
- Data Processing: The FID is converted from a time-domain signal to a frequency-domain spectrum via a Fourier Transform (FT). The spectrum is then phased and baseline-corrected. The chemical shifts are referenced to TMS. Integration of the peaks in ¹H NMR is performed to determine the relative ratios of protons.[10]

Protocol: FTIR Spectroscopy (KBr Pellet Method)

FTIR is used to identify the functional groups present in the molecule.

- Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground into a powder using an agate mortar and pestle.[18]
- Mixing: The sample powder is thoroughly mixed with ~100-200 mg of dry, IR-grade potassium bromide (KBr). KBr is used because it is transparent in the mid-IR region.[18][19]
- Pellet Formation: The mixture is placed into a pellet die and compressed under high pressure (several tons) using a hydraulic press. This forms a thin, transparent or translucent pellet.[18]
- Analysis: A background spectrum of the empty sample compartment is recorded.[8] The KBr pellet is then placed in the sample holder of the FTIR spectrometer, and the sample spectrum is collected. The instrument ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[8]

Conclusion

The molecular structure of **2-hydroxyquinoline** is dominated by its existence as the keto tautomer, quinolin-2(1H)-one. This structural preference is confirmed by a powerful combination of X-ray crystallography, which defines its solid-state arrangement, and a suite of spectroscopic techniques (NMR, IR, UV-Vis) that corroborate this structure in solution. Computational studies further reinforce these experimental findings by establishing the thermodynamic stability of the



keto form. For professionals in drug development, recognizing that the quinolin-2(1H)-one scaffold is the predominant and stable form is crucial for understanding its intermolecular interactions, designing derivatives, and predicting its behavior in biological systems.

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